molecular formula C6H6N2O2 B13688329 2,4-Dioxopiperidine-3-carbonitrile

2,4-Dioxopiperidine-3-carbonitrile

Cat. No.: B13688329
M. Wt: 138.12 g/mol
InChI Key: AGXBRKYDTJNFIQ-UHFFFAOYSA-N
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Description

2,4-Dioxopiperidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its versatile chemical properties and its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxopiperidine-3-carbonitrile typically involves a multi-step process. One common method is the Knoevenagel condensation of cyanoacetic acid with aldehydes, followed by the addition of another molecule of cyanoacetic acid. This is followed by the Achmatowicz reaction and subsequent decarboxylation . The reaction is usually carried out in toluene at reflux temperature, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized for higher yields and efficiency. The use of environmentally friendly conditions and catalysts is often emphasized to reduce waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxopiperidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4-Dioxopiperidine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dioxopiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Uniqueness: 2,4-Dioxopiperidine-3-carbonitrile is unique due to its specific chemical structure, which allows for a wide range of chemical modifications and applications. Its versatility in synthetic chemistry and its role as an intermediate in the production of various biologically active compounds make it a valuable compound in both research and industry .

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

2,4-dioxopiperidine-3-carbonitrile

InChI

InChI=1S/C6H6N2O2/c7-3-4-5(9)1-2-8-6(4)10/h4H,1-2H2,(H,8,10)

InChI Key

AGXBRKYDTJNFIQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(C1=O)C#N

Origin of Product

United States

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